molecular formula C10H14N2 B14646177 (1Z)-N,N'-Dimethyl(phenyl)ethanimidamide CAS No. 52066-17-8

(1Z)-N,N'-Dimethyl(phenyl)ethanimidamide

Cat. No.: B14646177
CAS No.: 52066-17-8
M. Wt: 162.23 g/mol
InChI Key: XCSUORFQYDEOHR-UHFFFAOYSA-N
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Description

(1Z)-N,N’-Dimethyl(phenyl)ethanimidamide is an organic compound characterized by the presence of a phenyl group attached to an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with aniline under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods: Industrial production of (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Types of Reactions:

    Oxidation: (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines.

Scientific Research Applications

(1Z)-N,N’-Dimethyl(phenyl)ethanimidamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

    N,N-Dimethylaniline: Shares the dimethylamino group but lacks the ethanimidamide moiety.

    N-Phenylacetamide: Contains the phenyl group and amide functionality but differs in the substitution pattern.

Uniqueness: (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of a phenyl group with an ethanimidamide moiety sets it apart from other related compounds, offering unique opportunities for research and application.

Properties

CAS No.

52066-17-8

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N,N'-dimethyl-2-phenylethanimidamide

InChI

InChI=1S/C10H14N2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,12)

InChI Key

XCSUORFQYDEOHR-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)CC1=CC=CC=C1

Origin of Product

United States

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